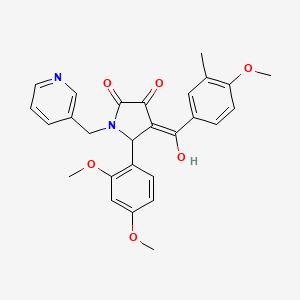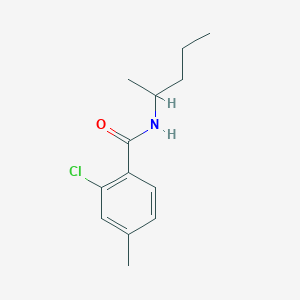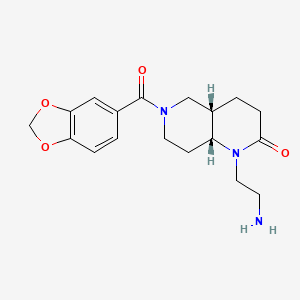![molecular formula C19H24N4O B5266544 3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5266544.png)
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride, also known as PD173074, is a synthetic small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs play a crucial role in the regulation of cell proliferation, differentiation, migration, and survival. Overexpression or mutations in FGFRs have been associated with various types of cancer and other diseases. PD173074 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride exerts its inhibitory effect on FGFRs by binding to the ATP-binding pocket of the receptor tyrosine kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and survival, as well as the induction of apoptosis in cancer cells that are dependent on FGFR signaling for their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative and proapoptotic effects on cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer. This compound has been reported to have a favorable pharmacokinetic profile with good oral bioavailability and low toxicity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride is a highly specific and potent inhibitor of FGFRs, which makes it an ideal tool compound for studying the role of FGFR signaling in various cellular processes and disease conditions. However, its selectivity for FGFR1, FGFR3, and FGFR4 may limit its applicability in studies involving FGFR2. This compound is also a synthetic compound that requires specialized equipment and expertise for its synthesis and purification, which may limit its accessibility to researchers.
Direcciones Futuras
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride has shown promising results in preclinical studies as a potential anticancer agent. Further research is needed to evaluate its efficacy and safety in clinical trials. This compound may also have therapeutic applications in other diseases such as cardiovascular diseases and neurological disorders that are associated with dysregulated FGFR signaling. The development of new FGFR inhibitors with improved selectivity and pharmacokinetic properties may also provide new opportunities for the treatment of FGFR-related diseases.
Métodos De Síntesis
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride can be synthesized through a multi-step process involving the reaction of 4-(1H-pyrazol-5-yl)benzoic acid with 3,9-diazaspiro[5.5]undecane and subsequent conversion to the hydrochloride salt form. The purity and yield of the final product can be optimized through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride has been widely used as a tool compound in scientific research to investigate the role of FGFRs in various cellular processes and disease conditions. It has been shown to selectively inhibit the activity of FGFR1, FGFR3, and FGFR4, but not FGFR2. This compound has been used to study the effects of FGFR inhibition on cell proliferation, migration, and apoptosis in different cancer cell lines. It has also been used in animal models to evaluate its efficacy and safety as a potential anticancer agent.
Propiedades
IUPAC Name |
3,9-diazaspiro[5.5]undecan-3-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-18(16-3-1-15(2-4-16)17-5-10-21-22-17)23-13-8-19(9-14-23)6-11-20-12-7-19/h1-5,10,20H,6-9,11-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRJODVWFKPRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[acetyl(phenylsulfonyl)amino]-3-methylphenyl acetate](/img/structure/B5266470.png)

![N-methyl-1-(2-methyl-1,3-oxazol-4-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5266481.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266482.png)
![4-(dimethylamino)-N,N-diisopropyl-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxamide](/img/structure/B5266496.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5266497.png)



![2-phenyl-5-propyl-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5266523.png)


![7-(4-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5266569.png)
![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5266575.png)
